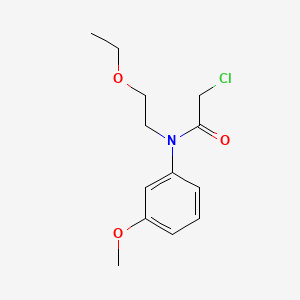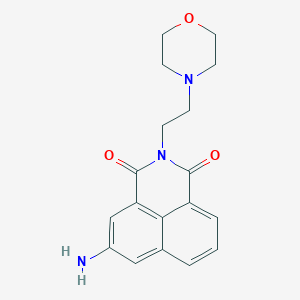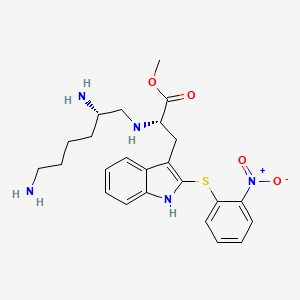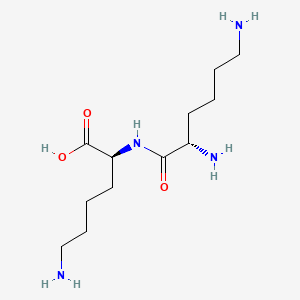
2-chloro-N-(2-ethoxyethyl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-ethoxyethyl)-N-(3-methoxyphenyl)acetamide: is a bioactive chemical compound known for its diverse applications in scientific research. It is characterized by its molecular formula C13H18ClNO3 and a molecular weight of 271.74 g/mol . This compound is often utilized in various fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-(2-ethoxyethyl)-N-(3-methoxyphenyl)acetamide involves several steps, typically starting with the preparation of the core structure followed by the introduction of the chloro and ethoxyethyl groups. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-chloro-N-(2-ethoxyethyl)-N-(3-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-chloro-N-(2-ethoxyethyl)-N-(3-methoxyphenyl)acetamide is widely used in scientific research due to its bioactive properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethoxyethyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-chloro-N-(2-ethoxyethyl)-N-(3-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
- m-ACETANISIDIDE, 2-CHLORO-N-(2-METHOXYETHYL)-
- m-ACETANISIDIDE, 2-CHLORO-N-(2-PROPOXYETHYL)-
These compounds share similar core structures but differ in the length and type of the alkoxy group attached. The uniqueness of this compound lies in its specific ethoxyethyl group, which may confer distinct chemical and biological properties .
Properties
CAS No. |
100346-60-9 |
|---|---|
Molecular Formula |
C13H18ClNO3 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
2-chloro-N-(2-ethoxyethyl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-3-18-8-7-15(13(16)10-14)11-5-4-6-12(9-11)17-2/h4-6,9H,3,7-8,10H2,1-2H3 |
InChI Key |
ZOSBQDXQRXFWFZ-UHFFFAOYSA-N |
SMILES |
CCOCCN(C1=CC(=CC=C1)OC)C(=O)CCl |
Canonical SMILES |
CCOCCN(C1=CC(=CC=C1)OC)C(=O)CCl |
Appearance |
Solid powder |
Key on ui other cas no. |
100346-60-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Acetanisidide, 2-chloro-N-(2-ethoxyethyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3,4-Cyclopentenopyrido[3,2-a]carbazole](/img/structure/B1675800.png)





